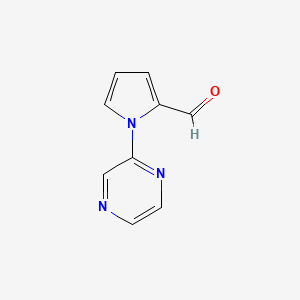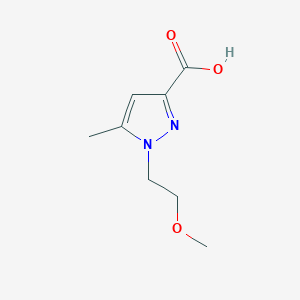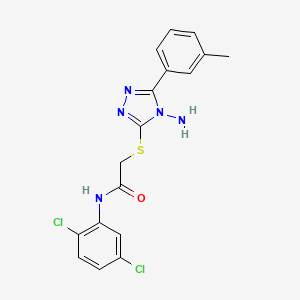
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde (PPC) is a heterocyclic compound derived from pyrazine, a six-membered aromatic ring. PPC is a colorless solid that is soluble in organic solvents and has a molecular weight of 166.16 g/mol. It has been used in the synthesis of a variety of other compounds, such as heterocyclic dyes, pharmaceuticals, and other organic compounds. PPC has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals. Additionally, PPC has been investigated for its potential application in the fields of medicinal chemistry, photochemistry, and biochemistry.
Aplicaciones Científicas De Investigación
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde has been studied extensively as a potential therapeutic agent. It has been investigated for its potential application in the treatment of cancer, diabetes, and infectious diseases. Additionally, this compound has been studied for its ability to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant. Furthermore, this compound has been investigated for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease.
Mecanismo De Acción
The mechanism of action of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase, fatty acid synthase, and acyl-CoA synthetase. Additionally, this compound is believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of bacteria, fungi, and certain cancer cells. Additionally, this compound has been shown to reduce inflammation and to have antioxidant activity. In vivo studies have demonstrated that this compound can reduce the levels of cholesterol and triglycerides in the blood, and can reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde in laboratory experiments has a number of advantages. This compound is relatively inexpensive and can be easily synthesized using a variety of methods. Additionally, this compound is stable and non-toxic, which makes it suitable for use in biological experiments. However, this compound is not water-soluble, which can limit its use in some experiments.
Direcciones Futuras
The potential applications of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde in the fields of medicinal chemistry, photochemistry, and biochemistry are vast. Further research is needed to explore the full potential of this compound as a therapeutic agent. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify new uses for this compound in the laboratory. Finally, further research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde can be synthesized using a variety of methods. The most commonly used method is a condensation reaction between pyrazine and formaldehyde. This reaction is generally conducted in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other methods for the synthesis of this compound include the reaction of pyrazine with aldehydes, such as benzaldehyde, or the reaction of pyrazine with nitro compounds, such as nitrobenzene.
Propiedades
IUPAC Name |
1-pyrazin-2-ylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJUFIGSXUQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2785158.png)



![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide](/img/structure/B2785168.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)

![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)
